3-(2H-13-BENZODIOXOL-5-YL)-1-[4-(ETHYLSULFAMOYL)PHENYL]UREA -

3-(2H-13-BENZODIOXOL-5-YL)-1-[4-(ETHYLSULFAMOYL)PHENYL]UREA

Catalog Number: EVT-4670520
CAS Number:
Molecular Formula: C16H17N3O5S
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-N-ethylbenzenesulfonamide is a synthetic compound that has demonstrated potential as a research tool in the development of treatments for hypertension. It is classified as a renin inhibitor, meaning it interferes with the activity of the renin enzyme, a key player in the renin-angiotensin system (RAS). The RAS is a hormone system that regulates blood pressure and fluid balance in the body. By inhibiting renin, this compound has the potential to lower blood pressure.

Synthesis Analysis

While the provided literature does not specifically outline the synthesis of 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-N-ethylbenzenesulfonamide, it does describe the general synthesis of similar amide derivatives designed as renin inhibitors. The synthesis likely involves multiple steps and reactions typical of organic chemistry, such as amide bond formation and potentially reactions to introduce specific substituents on the benzene rings and sulfonamide group.

Mechanism of Action

4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-N-ethylbenzenesulfonamide is categorized as a renin inhibitor. While the specific mechanism isn't detailed in the provided papers, it likely binds to the active site of the renin enzyme. This binding event prevents renin from converting angiotensinogen to angiotensin I, disrupting the downstream cascade of the RAS system and ultimately leading to a reduction in blood pressure.

Applications

The primary application of 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-N-ethylbenzenesulfonamide, as suggested by the literature, is in the research and development of new treatments for hypertension. It serves as a lead compound for further chemical modifications and optimizations to enhance its potency, selectivity for renin, and pharmacological properties. Specific research applications could include:

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

  • Compound Description: Ivacaftor is an FDA-approved potentiator drug used in the treatment of cystic fibrosis. It functions by improving the chloride channel function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the mutant form ΔF508-CFTR. []
  • Relevance: While not structurally identical to 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-N-ethylbenzenesulfonamide, Ivacaftor shares the presence of an amide group (CONH) linked to an aromatic ring system. This structural similarity suggests a potential for interaction with similar biological targets, although specific binding affinities and activities would need further investigation. Additionally, both compounds are investigated for their ability to modulate protein function, albeit targeting different proteins. []

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

  • Compound Description: This compound is an investigational corrector molecule designed to improve the cellular processing of the ΔF508-CFTR protein in cystic fibrosis treatment. []
  • Relevance: This compound exhibits a higher degree of structural similarity to 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-N-ethylbenzenesulfonamide. Both compounds contain a 1,3-benzodioxole ring system linked to an amide group, which in turn connects to another aromatic ring (a pyridine ring in this compound, a benzene ring in the target compound). This significant structural overlap suggests that these compounds might share similar pharmacological profiles or interact with related biological targets. []
  • Compound Description: Tezacaftor, similar to the previous compound, is another investigational corrector molecule targeting the ΔF508-CFTR protein for cystic fibrosis treatment. [, ]
  • Relevance: This compound shares the 1,2-difluoro-1,3-benzodioxole moiety with both the target compound, 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-N-ethylbenzenesulfonamide, and the previous compound. This shared structural element, frequently incorporated into drug design, highlights these molecules' potential for similar pharmacological activities and interactions with related biological targets. [, ]

ABBV-2222/GLPG2222 (4-[(2R,4R)-4-({[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid)

  • Compound Description: ABBV-2222/GLPG2222 is a novel, potent, and orally bioavailable C1 corrector molecule currently undergoing clinical trials for the treatment of cystic fibrosis. It demonstrates a favorable pharmacological profile, including improved potency and reduced drug-drug interactions compared to other C1 correctors. []
  • Relevance: This compound, like Tezacaftor, includes the 1,2-difluoro-1,3-benzodioxole ring system also found in the target compound. This shared feature further emphasizes the significance of this structural motif in the development of drugs for cystic fibrosis, suggesting that 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-N-ethylbenzenesulfonamide might exhibit similar pharmacological properties or interact with related targets. []

Medroxalol Analogues

  • Compound Description: Medroxalol is a drug with both alpha- and beta-adrenergic antagonist activities, making it effective in treating hypertension. [] Analogues of medroxalol have been synthesized and evaluated for their adrenergic blocking activities and antihypertensive effects. These analogues typically involve modifications to the carboxamide function, phenolic hydroxy group, or the aralkylamine side chain of the parent medroxalol structure.
  • Relevance: Although structurally distinct from 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-N-ethylbenzenesulfonamide, exploring medroxalol analogues, particularly those with modifications to the carboxamide and aromatic functionalities, could provide insights into structure-activity relationships relevant to the target compound. Specifically, understanding how modifications to these functional groups in medroxalol analogues impact their pharmacological properties could guide further investigation into the potential activities of the target compound. []

Properties

Product Name

3-(2H-13-BENZODIOXOL-5-YL)-1-[4-(ETHYLSULFAMOYL)PHENYL]UREA

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(ethylsulfamoyl)phenyl]urea

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C16H17N3O5S/c1-2-17-25(21,22)13-6-3-11(4-7-13)18-16(20)19-12-5-8-14-15(9-12)24-10-23-14/h3-9,17H,2,10H2,1H3,(H2,18,19,20)

InChI Key

QMEDCVHXKLSJFO-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3

Solubility

12.1 [ug/mL]

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.